![molecular formula C24H18N4O3 B2442300 1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione CAS No. 958584-88-8](/img/structure/B2442300.png)

1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

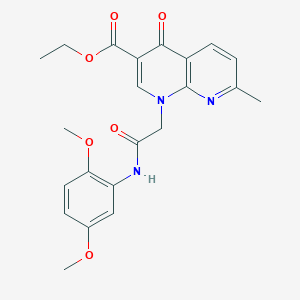

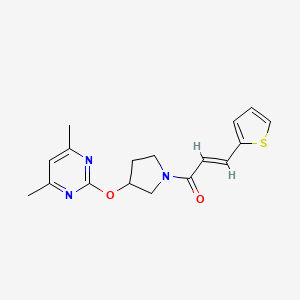

The compound “1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is part of a series of compounds that were synthesized and evaluated for their in vitro anti-HIV-1 activity .

Synthesis Analysis

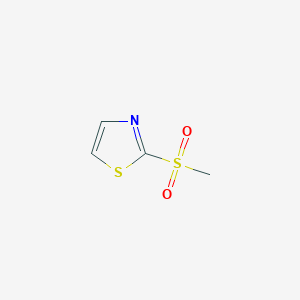

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including the compound , involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrido[1,2-a]pyrimidine core. The compound also contains a quinazoline-2,4(1H,3H)-dione group .Wissenschaftliche Forschungsanwendungen

- CCG-27843 exhibits promising anticancer effects. Researchers have investigated its ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways. By targeting these kinases, CCG-27843 may hinder tumor growth and metastasis .

- As a kinase inhibitor, CCG-27843 interferes with intracellular signaling pathways. It selectively targets kinases involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. Its potential therapeutic applications extend beyond cancer to other kinase-related diseases .

- Studies suggest that CCG-27843 has neuroprotective properties. It may mitigate oxidative stress, inflammation, and excitotoxicity in neuronal cells. Researchers explore its potential in treating neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease .

- CCG-27843 has been investigated for its anti-inflammatory activity. By modulating inflammatory pathways, it could be useful in managing chronic inflammatory disorders, including rheumatoid arthritis and inflammatory bowel diseases .

- Some research indicates that CCG-27843 may impact cardiovascular health. It could influence vascular smooth muscle cell proliferation and migration, potentially aiding in the prevention of vascular diseases and restenosis after angioplasty .

- Scientists utilize CCG-27843 as a chemical probe to study cellular processes. Its unique structure allows researchers to explore protein–ligand interactions and identify potential drug targets. It serves as a valuable tool in drug discovery and development .

Anticancer Properties

Kinase Inhibitor

Neuroprotection and Neurodegenerative Diseases

Anti-inflammatory Effects

Cardiovascular Applications

Chemical Biology and Drug Discovery

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4h-pyrido[1,2-a]pyrimidin-4-ones, have been found to be highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .

Mode of Action

Similar compounds have been shown to undergo various derivatization methods such as via cross-coupling, c-h functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc .

Biochemical Pathways

The c-h functionalization of the basic core structure of heterocycles, a characteristic of similar compounds, has become an indispensable tool that has continually increased the importance in the pharmaceutical industry for the synthesis of various useful heterocyclic molecules and their derivatives .

Pharmacokinetics

Similar compounds have been synthesized using environmentally friendly methods, suggesting potential bioavailability .

Result of Action

Similar compounds have been found to have a broad scope of substrates, high regioselectivity, and good functional group compatibility .

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3/c1-16-9-11-18(12-10-16)28-23(30)19-6-2-3-7-20(19)27(24(28)31)15-17-14-22(29)26-13-5-4-8-21(26)25-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSRFOCXARRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[4-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]propanoic acid;dihydrochloride](/img/structure/B2442218.png)

![N-[4-(4-ethylpiperazino)phenyl]-4-methylbenzenecarboxamide](/img/structure/B2442227.png)

![Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2442230.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2442233.png)